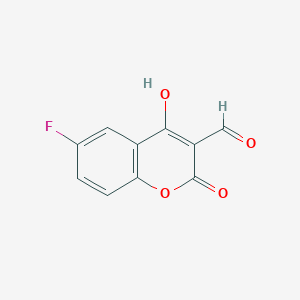![molecular formula C₁₀H₉D₆NO₂ B1147515 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine CAS No. 951442-77-6](/img/structure/B1147515.png)
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine is a deuterated compound with the molecular formula C₁₀H₉D₆NO₂ and a molecular weight of 187.27. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Méthodes De Préparation
The synthesis of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine typically involves the deuteration of 2,5-dimethoxyphenethylamine. This process can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods may involve the use of specialized deuteration facilities to ensure high purity and yield of the deuterated product.
Analyse Des Réactions Chimiques
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Applications De Recherche Scientifique
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions and understand the role of specific enzymes and metabolites.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. As a deuterated compound, it may exhibit altered binding affinities and reaction kinetics compared to its non-deuterated analogs. This can lead to differences in its biological activity and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can be compared with other similar compounds, such as:
2,5-Dimethoxyphenethylamine: The non-deuterated analog, which has different reaction kinetics and stability.
2-[2,5-Bis(methoxy)phenyl]ethanamine: A similar compound without deuterium substitution, used for comparison in studies to understand the effects of deuteration.
Deuterated analogs of other phenethylamines: Compounds with similar structures but different substitution patterns, used to study structure-activity relationships and the impact of deuteration on biological activity
These comparisons highlight the unique properties of this compound, such as its increased stability and altered reaction kinetics, which make it valuable for various scientific research applications.
Propriétés
IUPAC Name |
2-[2,5-bis(trideuteriomethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCUVUUEJZEATP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/no-structure.png)






![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

